molecular formula C13H23NO3 B13928999 Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate CAS No. 56471-18-2

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate

Cat. No.: B13928999
CAS No.: 56471-18-2
M. Wt: 241.33 g/mol
InChI Key: WLBAKXAIXDYCQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate typically involves the reaction of glycine with 1-isopropylcyclopentanecarbonyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include:

    Base: Commonly used bases include triethylamine or pyridine.

    Solvent: Organic solvents such as dichloromethane or tetrahydrofuran are often used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56471-18-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

ethyl 2-[(1-propan-2-ylcyclopentanecarbonyl)amino]acetate

InChI

InChI=1S/C13H23NO3/c1-4-17-11(15)9-14-12(16)13(10(2)3)7-5-6-8-13/h10H,4-9H2,1-3H3,(H,14,16)

InChI Key

WLBAKXAIXDYCQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1(CCCC1)C(C)C

Origin of Product

United States

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